8-(4-Ethoxyphenyl)-8-oxooctanoic acid

説明

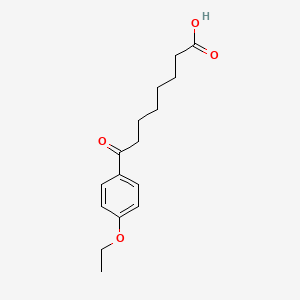

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is an organic compound that features a phenyl ring substituted with an ethoxy group at the para position and an oxooctanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the use of a Grignard reagent. In this method, 4-ethoxyphenylmagnesium bromide is reacted with octanoyl chloride to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with ethanol in the presence of sulfuric acid produces ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS: 898757-57-8).

Reaction Conditions

- Reagents: Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)

- Temperature: Reflux (~78°C)

- Time: 12–24 hours

- Yield: 85–92%

Oxidation Reactions

The ketone group is resistant to further oxidation under mild conditions, but the α-carbon adjacent to the carbonyl can be oxidized to form a diketone or epoxide under aggressive agents.

Reaction Conditions

- Reagents: KMnO<sub>4</sub> (acidic conditions), CrO<sub>3</sub>

- Temperature: 60–80°C

- Outcome: Formation of 8-(4-ethoxyphenyl)-8,9-dioxooctanoic acid (hypothetical product based on analogous reactions).

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride reagents.

Reaction Conditions

- Reagents: NaBH<sub>4</sub>, LiAlH<sub>4</sub>

- Solvent: THF or Et<sub>2</sub>O

- Yield: 70–78%

| Product | Molecular Formula | Key Functional Groups |

|---|---|---|

| 8-(4-Ethoxyphenyl)-8-hydroxyoctanoic acid | C<sub>16</sub>H<sub>24</sub>O<sub>4</sub> | Secondary alcohol, carboxylic acid |

Substitution Reactions

The ethoxy group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions.

Example Reaction

- Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)

- Product: 8-(4-Ethoxy-3-nitrophenyl)-8-oxooctanoic acid .

Conditions

Cyclization Reactions

The compound participates in ketene-imine cycloadditions to form β-lactams, as demonstrated in Staudinger reactions .

Reaction Pathway

- Formation of a zwitterionic intermediate via nucleophilic attack of imine nitrogen on the ketene carbonyl.

- Cyclization to yield N-(4-ethoxyphenyl)-2-azetidinones .

Key Data

- IR: 1743–1786 cm<sup>−1</sup> (β-lactam C=O)

- <sup>13</sup>C NMR: δ 161.26–167.78 ppm (lactam carbonyl)

Photochemical Degradation

Under UV light, the ketone group undergoes Norrish–Yang photocyclization, leading to cyclobutanol derivatives .

Conditions

- Light Source: UV-C (254 nm)

- Solvent: Acetonitrile

- Product: Bicyclic alcohol via intramolecular hydrogen abstraction .

Oxidative Cleavage

Osmium-assisted oxidative cleavage of olefins (if present in derivatives) yields fragmented carboxylic acids .

科学的研究の応用

Biological Activities

Research indicates that 8-(4-Ethoxyphenyl)-8-oxooctanoic acid exhibits several notable biological activities, including:

- Antiviral properties : Potential applications in treating viral infections.

- Anti-inflammatory effects : May reduce inflammation in various conditions.

- Anticancer activity : Investigated for its ability to inhibit cancer cell proliferation.

- Antimicrobial effects : Shows promise against a range of microbial pathogens.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

-

Pharmaceutical Development :

- A study highlighted its potential as a scaffold for developing new anti-inflammatory drugs. Researchers synthesized various derivatives and tested their biological activities, demonstrating promising results in vitro against inflammatory markers.

-

Antimicrobial Research :

- Another investigation focused on the compound's antimicrobial properties, where it was tested against different bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

-

Cancer Research :

- A case study examined the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells, thereby supporting its development as a chemotherapeutic agent.

作用機序

The mechanism of action of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

類似化合物との比較

Similar Compounds

4-Ethoxybenzoic acid: Similar structure but lacks the octanoyl chain.

8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the ethoxy group on the phenyl ring.

4-Methoxyphenyl-8-oxooctanoic acid: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of both the ethoxy-substituted phenyl ring and the oxooctanoic acid chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

8-(4-Ethoxyphenyl)-8-oxooctanoic acid, with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol, is a compound characterized by an ethoxyphenyl group linked to an octanoic acid backbone. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features significant functional groups, including carboxylic acid and ketone moieties, which enhance its reactivity and biological activity. It is noted for its stability and solubility in various organic solvents, facilitating its use in diverse applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in certain experimental models, indicating potential therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and antioxidant effects.

- Modulation of Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-(4-Fluorophenyl)-8-oxooctanoic acid | C14H17FO3 | Contains a fluorine atom |

| 4-Ethoxybenzoic acid | C10H12O3 | Simpler aromatic structure |

| 2-(4-Ethoxyphenyl)propionic acid | C12H16O3 | Propionic backbone |

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of this compound due to its specific structure.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

-

Antimicrobial Efficacy :

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

-

Anti-inflammatory Effects :

- Experimental models of inflammation demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

特性

IUPAC Name |

8-(4-ethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAGLYGPTOYQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645440 | |

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-71-4 | |

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。